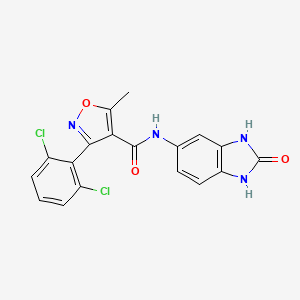![molecular formula C14H22N2OS B4958500 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is an organic compound featuring a thiophene ring substituted with dimethyl groups and a piperidinyl ethyl carboxamide side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Dimethyl Groups: Methylation of the thiophene ring can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Attachment of the Piperidinyl Ethyl Group: The piperidinyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the dimethyl thiophene with 2-(1-piperidinyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) are common examples.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Br₂, Cl₂, and other electrophiles
Major Products
Oxidation: Thiophene sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated thiophenes
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.
Mécanisme D'action
The mechanism by which 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide exerts its effects depends on its interaction with molecular targets. The piperidinyl ethyl group may facilitate binding to specific receptors or enzymes, while the thiophene ring can participate in electron transfer processes, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-2-thiophenecarboxamide: Lacks the piperidinyl ethyl group, resulting in different biological activity.
N-[2-(1-Piperidinyl)ethyl]-3-thiophenecarboxamide: Lacks the dimethyl groups, affecting its chemical reactivity and binding properties.
Uniqueness
4,5-Dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties
Propriétés
IUPAC Name |
4,5-dimethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11-12(2)18-10-13(11)14(17)15-6-9-16-7-4-3-5-8-16/h10H,3-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSZVMPGXUPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-biphenylyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4958421.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)
![2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B4958428.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4958445.png)
![3-chloro-4-ethoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4958455.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![4-[1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)piperidin-4-yl]morpholine](/img/structure/B4958491.png)
![3-({[(2-Methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4958508.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4958530.png)
